molecular formula C17H20O5 B4711375 3-(7-butoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid

3-(7-butoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid

Cat. No. B4711375
M. Wt: 304.34 g/mol
InChI Key: PNOACZKAHUPUIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(7-butoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid, also known as BMK-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMK-1 is a derivative of coumarin, a naturally occurring compound found in many plants, and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of 3-(7-butoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid is not fully understood, but it is believed to work by inhibiting key enzymes involved in various cellular processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in various diseases, including cancer and neurodegenerative diseases. This compound has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(7-butoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid in lab experiments is its potential therapeutic applications. This compound has shown promising results in various scientific research applications, making it a potential candidate for drug development. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.

Future Directions

There are many future directions for the study of 3-(7-butoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid. One direction is the development of this compound as a potential therapeutic agent for cancer and neurodegenerative diseases. Another direction is the study of the mechanism of action of this compound, which is not fully understood. Additionally, the synthesis method of this compound could be optimized to improve efficiency and reduce costs. Overall, the study of this compound has the potential to lead to the development of new drugs for various diseases and improve our understanding of the biochemical and physiological effects of coumarin derivatives.

Scientific Research Applications

3-(7-butoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid has shown promising results in various scientific research applications. It has been studied for its potential anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the formation of beta-amyloid plaques.

properties

IUPAC Name

3-(7-butoxy-4-methyl-2-oxochromen-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O5/c1-3-4-9-21-12-5-6-13-11(2)14(7-8-16(18)19)17(20)22-15(13)10-12/h5-6,10H,3-4,7-9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOACZKAHUPUIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C(=C(C(=O)O2)CCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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